アルボシクリン

概要

説明

Albocycline is a macrolide polyketide compound produced by certain strains of the bacterium Streptomyces. It is known for its antibacterial and antifungal properties, making it a promising candidate for various applications in medicine and agriculture. Albocycline has been identified as the main bioactive compound produced by Streptomyces sp. OR6, which exhibits significant antifungal activity against Verticillium dahliae, a pathogen responsible for Verticillium wilt in plants .

科学的研究の応用

Albocycline has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying macrolide polyketides and their synthetic routes.

Biology: Albocycline is used to investigate the mechanisms of antibacterial and antifungal activity.

作用機序

Target of Action

Albocycline is a macrolactone natural product with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) . Instead, it appears to modulate NADPH ratios and upregulate redox sensing in the cell .

Mode of Action

Instead, it appears to modulate NADPH ratios and upregulate redox sensing in the cell . This modulation of NADPH ratios and upregulation of redox sensing could potentially disrupt the normal functioning of the cell, leading to its potent activity against MRSA and VRSA .

Biochemical Pathways

It is suggested that albocycline modulates nadph ratios and upregulates redox sensing in the cell . This could potentially affect various biochemical pathways in the cell, particularly those related to energy production and redox homeostasis . Further genomic assays are needed to identify the true molecular targets of Albocycline .

Result of Action

Albocycline has been found to have potent activity against MRSA and VRSA . It can efficiently suppress the germination of conidiospores . This suggests that Albocycline’s action results in the disruption of normal cellular processes, leading to the death of the bacteria .

Action Environment

The environment can influence the action, efficacy, and stability of Albocycline. For instance, it has been found to be effective in the rhizosphere of olive trees against Verticillium dahliae . .

生化学分析

Biochemical Properties

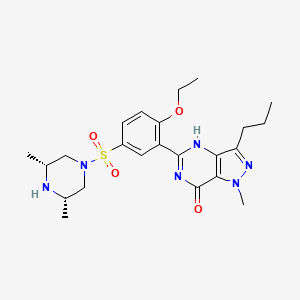

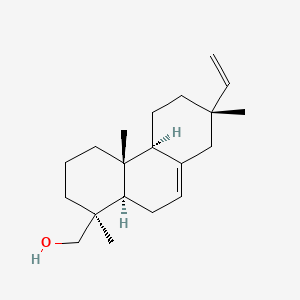

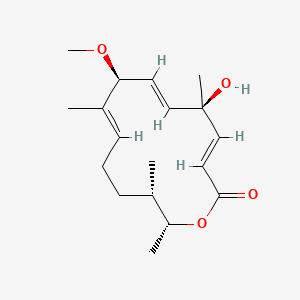

Albocycline interacts with various biomolecules in the cell. It is a macrolide polyketide with known antibacterial properties and some antifungal activity . It has been found to efficiently suppress the germination of conidiospores . The detailed molecular geometry of Albocycline (C18H28O4) has been examined by X-ray crystal analysis .

Cellular Effects

Albocycline has significant effects on various types of cells and cellular processes. It has potent activity against MRSA and vancomycin-resistant S. aureus . It does not target bacterial peptidoglycan biosynthesis or the ribosome; rather, it appears to modulate NADPH ratios and upregulate redox sensing in the cell .

Molecular Mechanism

The mechanism of action of Albocycline is complex and multifaceted. It does not target bacterial peptidoglycan biosynthesis or the ribosome . Instead, it appears to modulate NADPH ratios and upregulate redox sensing in the cell . This suggests that Albocycline exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Its synthesis has been achieved in 14 steps from commercially available methyl ®-3-hydroxybutyrate . This suggests that Albocycline is stable and does not degrade rapidly in laboratory conditions.

Metabolic Pathways

It is known to modulate NADPH ratios , suggesting that it interacts with enzymes or cofactors involved in the NADPH pathway

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of albocycline involves several key steps, including the highly regio- and stereoselective reactions of chiral N-sulfinyl metallodienamines with aldehydes and the Davis oxaziridine, as well as the Horner-Wadsworth-Emmons olefination of N-sulfinyl imines. The synthesis can be achieved in 14 steps starting from commercially available methyl ®-3-hydroxybutyrate .

Industrial Production Methods: Industrial production of albocycline typically involves the fermentation of Streptomyces strains. The fermentation process is optimized to maximize the yield of albocycline, which is then extracted and purified using various chromatographic techniques .

化学反応の分析

Types of Reactions: Albocycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize albocycline.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of albocycline can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

類似化合物との比較

Albocycline is unique among macrolide polyketides due to its specific structural features and biological activity. Similar compounds include:

Jerangolid: Another polyketide with similar antifungal properties.

Ambruticin: A polyketide known for its antifungal activity and structural similarity to albocycline.

These compounds share some structural similarities with albocycline, such as the presence of unusual double bonds, but differ in their specific biological activities and applications.

特性

IUPAC Name |

(3E,5R,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/b11-9+,12-10+,14-8+/t13-,15+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWWNDLILWPPJP-REXWONOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC/C=C(/[C@H](/C=C/[C@@](/C=C/C(=O)O[C@@H]1C)(C)O)OC)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601113147 | |

| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25129-91-3 | |

| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25129-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025129913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25129-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Albocycline?

A1: Albocycline inhibits nicotinate biosynthesis in Bacillus subtilis cells. Specifically, it disrupts a step in the pathway prior to quinolinate formation. [] This inhibition can be reversed by the addition of nicotinic acid, nicotinamide, and to a lesser extent, quinolinate. [] Recent research suggests that Albocycline might also interfere with peptidoglycan biosynthesis in Staphylococcus aureus. []

Q2: What is the molecular formula and weight of Albocycline?

A2: Albocycline has a molecular formula of C18H28O4 and a molecular weight of 308.4 g/mol. [, ]

Q3: What are some key spectroscopic features of Albocycline?

A3: Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), have been crucial in elucidating the structure of Albocycline. These analyses revealed the presence of a hydroxy group, a methoxy group, a lactone ring, three olefinic bonds, and four branched-methyl groups within its structure. [, , ]

Q4: How does the structure of Albocycline relate to its activity?

A4: Albocycline belongs to a class of 14-membered macrolide antibiotics. [, ] Research suggests that specific structural features are crucial for its activity. For instance, the presence of a methoxy group at the C(7) position distinguishes it from other macrolides. [] Modifications to the Albocycline scaffold, like the introduction of amino sugar moieties, are being explored to develop novel macrolide antibiotics. []

Q5: Have there been any studies on modifying the structure of Albocycline?

A5: Yes, researchers have investigated the biomodification of Albocycline. Streptomyces venezuelae can convert Albocycline into 2,3-dihydroalbocycline, resulting in a loss of antimicrobial activity. [] This highlights the importance of specific structural features for its activity. Further studies explore the potential of semi-synthetic Albocycline analogs. []

Q6: What is known about the stability of Albocycline?

A6: While specific stability data is limited in the provided literature, Albocycline's structure, containing labile olefinic bonds, suggests potential sensitivity to oxidation. Formulation strategies to enhance its stability, solubility, and bioavailability would be valuable areas for further investigation.

Q7: What organisms produce Albocycline?

A7: Albocycline is primarily produced by various Streptomyces species, including Streptomyces sp. OR6, S. brunneogriseus, and S. roseocinereus. [, ] Interestingly, a recent study identified Albocycline production in Streptomyces sp. AR10, isolated from soil around an ant nest. [] This highlights the diverse environments from which Albocycline-producing organisms can be isolated. Recently, Albocycline has also been isolated from Propionicimonas sp. ENT-18. []

Q8: What types of organisms does Albocycline exhibit activity against?

A8: Albocycline demonstrates activity against a range of bacteria and fungi. It shows promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. [] Moreover, it exhibits antifungal activity against plant pathogens like Verticillium dahliae and Rhizoctonia solani. [, ]

Q9: Are there any potential agricultural applications for Albocycline?

A9: Yes, the antifungal properties of Albocycline make it a potential biocontrol agent against plant pathogens. For instance, Streptomyces sp. AR10, which produces Albocycline, effectively suppressed Rhizoctonia damping-off disease in cucumber seedlings. [] This finding suggests its potential application in sustainable agriculture for controlling plant diseases.

Q10: Has Albocycline been chemically synthesized?

A10: Yes, a total synthesis of (-)-Albocycline has been achieved in 14 steps, starting from commercially available methyl (R)-3-hydroxybutyrate. [] This synthesis employed several novel reactions, including those involving chiral N-sulfinyl metallodienamines (NSMDs), demonstrating the complexity of Albocycline's structure and the ingenuity required for its synthesis.

Q11: Are there any known analogs or derivatives of Albocycline?

A11: Research has identified several minor components related to Albocycline in the culture broth of Streptomyces bruneogriseus. [] These components are primarily oxidation or reduction products of Albocycline, rather than glycosylated derivatives. One such derivative is 2,3-dihydroalbocycline, which exhibits reduced antimicrobial activity. [] Further research explores the potential of semi-synthetic Albocycline analogs with improved pharmacological properties. []

Q12: What are some important tools for future research on Albocycline?

A12: Advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have been crucial in purifying and characterizing Albocycline and its analogs. [, ] Continued development and application of such techniques will be vital for further research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

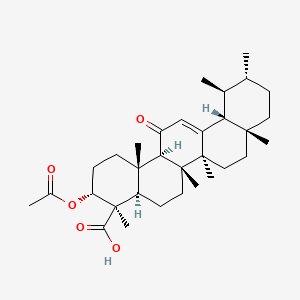

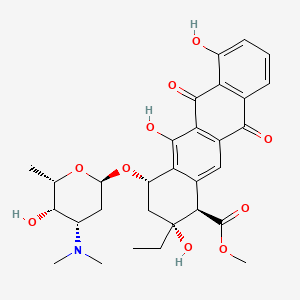

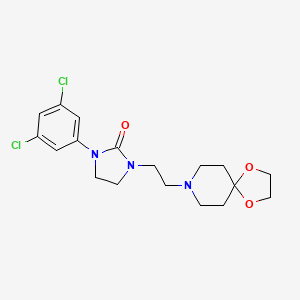

![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)

![[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1666730.png)